molecular formula C11H13N3O2 B2688714 Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 32704-61-3

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2688714
CAS No.: 32704-61-3
M. Wt: 219.244
InChI Key: GNBCQZPQUQPWDG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1,3-oxazol-2-yl)aniline with trimethylaluminum in toluene at 0°C for 30 minutes. This is followed by the addition of this compound in toluene, and the reaction mixture is heated to 100°C for 14 hours. The resulting mixture is then quenched with hydrochloric acid and extracted with dichloromethane to obtain the crude compound, which is purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBCQZPQUQPWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2C=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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